molecular formula C10H18 B1250596 4-(2-Methylpropyl)cyclohexene

4-(2-Methylpropyl)cyclohexene

Cat. No.: B1250596
M. Wt: 138.25 g/mol
InChI Key: DIKGWGTXZINODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylpropyl)cyclohexene is an organic compound characterized by a cyclohexene ring (a six-membered cyclic alkene) substituted at the 4-position with a 2-methylpropyl (isobutyl) group. Its structure combines the reactivity of a conjugated double bond with the steric and electronic effects of the branched alkyl substituent.

Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

4-(2-methylpropyl)cyclohexene

InChI

InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h3-4,9-10H,5-8H2,1-2H3

InChI Key

DIKGWGTXZINODC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC=CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional features of 4-(2-Methylpropyl)cyclohexene with related compounds from diverse sources:

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
This compound Cyclohexene 2-Methylpropyl (para) Hypothesized reactivity (alkene) N/A
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- Piperazinedione (cyclic dipeptide) Two 2-methylpropyl groups Antifungal activity
MM0002.38 (Pharmaceutical Impurity) Tetrahydro-naphthalene 4-(2-Methylpropyl)phenyl Impurity in drug synthesis
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone 4-Chlorophenyl, dimethyl groups Fungicide intermediate
Key Observations:
  • Core Structure Differences: The cyclohexene ring in the target compound contrasts with the piperazinedione (heterocyclic diketone) in , the tetrahydro-naphthalene (fused bicyclic system) in , and the cyclopentanone (five-membered ketone) in . These differences dictate reactivity:
  • Cyclohexene’s double bond enables addition reactions (e.g., hydrogenation, epoxidation), whereas piperazinediones and cyclopentanones are more stable, favoring substitution or condensation reactions.
  • Substituent Effects: The 2-methylpropyl group is common in this compound, MM0002.38 (), and 2,5-Piperazinedione (). However, its position (para on cyclohexene vs. phenyl in MM0002.38) alters steric interactions. Electron-withdrawing groups (e.g., 4-chlorophenyl in ) polarize the molecule, increasing electrophilicity for agrochemical applications, unlike the electron-donating isobutyl group in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methylpropyl)cyclohexene
Reactant of Route 2
4-(2-Methylpropyl)cyclohexene

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